N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide
Description
N-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide is a sulfonamide-piperidine-pyrrolidine hybrid compound. Its structure comprises a piperidine core substituted at the 1-position with a 4-methylphenyl sulfonyl group and at the 4-position with a pyrrolidine carboxamide moiety.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-14-4-6-16(7-5-14)24(22,23)20-12-8-15(9-13-20)18-17(21)19-10-2-3-11-19/h4-7,15H,2-3,8-13H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHVLSYMTLHMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine rings. The sulfonyl group is introduced through a sulfonation reaction, and the carboxamide group is formed through an amidation reaction. The specific conditions, such as temperature, pressure, and choice of solvents, are crucial to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonyl oxides, while reduction reactions can produce corresponding amines or alcohols.
Scientific Research Applications
N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide has several scientific research applications across various fields:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: It can be utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, while the carboxamide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological processes and chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Aromatic Sulfonyl Group
The sulfonyl-linked aromatic ring is a critical structural feature. Key analogs include:
- N-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide (CAS 478047-69-7): This compound substitutes the methyl group with chlorine. Chlorine’s electron-withdrawing nature may enhance sulfonamide stability and alter binding affinity compared to the methyl group’s electron-donating effects .
- Compounds with Trifluoromethyl (CF₃) Substituents : A structurally complex analog (CAS 1185502-92-4) features a 4-trifluoromethylphenyl group. The CF₃ group increases lipophilicity (logP) and metabolic stability, which could enhance blood-brain barrier penetration compared to the methyl-substituted derivative .
Table 1: Substituent Effects on Key Properties
| Substituent (R) | Electronic Effect | Lipophilicity (Predicted logP) | Potential Biological Impact |
|---|---|---|---|
| 4-Methyl (CH₃) | Electron-donating | Moderate (~2.5) | Balanced solubility/bioavailability |
| 4-Chloro (Cl) | Electron-withdrawing | Higher (~3.0) | Enhanced enzyme inhibition |
| 4-CF₃ | Strongly electron-withdrawing | High (~3.8) | Improved CNS targeting |
Core Heterocyclic Modifications
Piperidine vs. Pyrrolidine Derivatives
- N-(4-Chlorophenyl)pyrrolidine-1-carboxamide (): Lacks the piperidine-sulfonyl moiety but retains the pyrrolidine carboxamide group. Its crystal structure reveals an envelope conformation in the pyrrolidine ring, which may influence hydrogen-bonding interactions with biological targets .
- 4-(4-Fluorophenyl)piperidine Derivatives (): Simpler piperidine analogs with fluorophenyl groups highlight the role of halogenation in modulating pharmacokinetics. Fluorine’s small size and high electronegativity improve metabolic stability compared to bulkier substituents .
Table 2: Heterocyclic Core Comparisons
| Compound Class | Key Features | Structural Flexibility | Biological Relevance |
|---|---|---|---|
| Piperidine-sulfonyl-pyrrolidine | Dual heterocycles, sulfonamide linkage | Moderate | Enzyme inhibition potential |
| Pyrrolidine carboxamide | Single heterocycle, hydrogen-bonding capacity | Low | Antimicrobial activity |
| Fluorophenyl-piperidine | Halogenated aromatic, simplified core | High | Metabolic stability |
Biological Activity
N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide, a compound with diverse pharmacological properties, has garnered attention in recent research for its biological activity. This article presents a detailed exploration of its biological effects, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The sulfonamide moiety in its structure is significant for its biological activities, particularly in antibacterial and enzyme inhibition.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antibacterial Activity : The compound exhibits moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : It has been reported to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
- Anti-inflammatory Properties : Research indicates that similar compounds possess anti-inflammatory characteristics, which may be attributed to their ability to modulate nitric oxide production in inflamed cells .
The synthesis of this compound typically involves the reaction between piperidine derivatives and sulfonyl chlorides. The resulting compound can be characterized using spectroscopic methods such as NMR and IR spectroscopy.
Mechanism of Action :
- Antibacterial Mechanism : The compound's antibacterial activity is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Enzyme Interaction : Binding studies with bovine serum albumin (BSA) suggest that the compound interacts effectively with target enzymes, inhibiting their activity .
Table 1: Biological Activity of this compound
| Activity Type | Target Organism/Enzyme | Effectiveness (IC50) |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate |
| Antibacterial | Bacillus subtilis | Strong |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50 = 2.14 ± 0.003 µM |
| Enzyme Inhibition | Urease | IC50 = 0.63 ± 0.001 µM |
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of various piperidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, with the compound demonstrating a superior profile compared to traditional antibiotics.
Case Study 2: Enzyme Inhibition
In a comparative analysis involving multiple sulfonamide derivatives, the tested compound showed potent inhibition against AChE, suggesting potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
